molecular formula C48H36Sn B14671831 Tetra([1,1'-biphenyl]-4-yl)stannane CAS No. 39767-03-8

Tetra([1,1'-biphenyl]-4-yl)stannane

Cat. No.: B14671831
CAS No.: 39767-03-8
M. Wt: 731.5 g/mol
InChI Key: UBCQYEBJEUFPGJ-UHFFFAOYSA-N
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Description

Tetra([1,1'-biphenyl]-4-yl)stannane is a specialized organotin compound of interest in advanced materials research and synthetic chemistry. As a sterically hindered stannane, its primary research value lies in its application as a key reactant in cross-coupling reactions, such as the Stille coupling, which is a powerful method for forming carbon-carbon bonds in the construction of complex organic molecules. The bulky biphenyl groups influence its reactivity and stability, making it a potential building block for the synthesis of organic electronic materials, including those used in OLEDs and organic photovoltaics. Researchers also utilize such compounds in polymer chemistry and as precursors for catalysts. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

39767-03-8

Molecular Formula

C48H36Sn

Molecular Weight

731.5 g/mol

IUPAC Name

tetrakis(4-phenylphenyl)stannane

InChI

InChI=1S/4C12H9.Sn/c4*1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h4*1,3-10H;

InChI Key

UBCQYEBJEUFPGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[Sn](C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra([1,1’-biphenyl]-4-yl)stannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an organotin compound and an organic halide or pseudohalide . The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, often in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of Tetra([1,1’-biphenyl]-4-yl)stannane follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetra([1,1’-biphenyl]-4-yl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Tin(II) derivatives.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tetra([1,1’-biphenyl]-4-yl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tetra([1,1’-biphenyl]-4-yl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Tetra([1,1'-biphenyl]-4-yl)phosphonium Salts

Key Features :

  • Central Atom : Phosphorus (P⁺).
  • Molecular Formula : C₄₈H₃₆P⁺ (e.g., compound 1 and 2 in ).
  • Applications : Catalysis, ionic liquids, and corrosion inhibitors .
  • Self-Assembly: Forms stacked columns in the solid state, stabilized by classical and non-classical hydrogen bonds. Hirshfeld surface analysis confirms dominant H-bonding interactions .

Comparison with Stannane :

  • Tin’s tetrahedral geometry might support similar columnar self-assembly but with weaker directional bonding compared to phosphonium’s strong H-bonding .
N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine (TaTm/BPBPA)

Key Features :

  • Central Atom : Nitrogen (N).
  • Molecular Formula : C₄₈H₃₄N₄.
  • Applications : Hole-transport materials in perovskite solar cells (e.g., TaTm in ) and electroluminescent sensing (e.g., BPBPA in ).

Comparison with Stannane :

  • The stannane lacks the amine’s lone electron pairs, limiting its utility in charge transport. However, tin’s metalloid character could enable unique optoelectronic properties, such as enhanced conductivity or luminescence.
  • Unlike TaTm’s planar structure, the stannane’s tetrahedral geometry might reduce π-π stacking efficiency, impacting solid-state ordering .
Biphenyl Ester Derivatives

Key Features :

  • Examples : 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates ().
  • Applications : Tyrosinase inhibitors for dermatological treatments.

Comparison with Stannane :

  • The stannane’s lack of ester or ketone functional groups limits bioactivity but enhances thermal and chemical inertness, favoring materials science over pharmaceutical applications .

Comparative Data Table

Compound Central Atom Molecular Formula Molecular Weight (g/mol) Key Applications Intermolecular Interactions
Tetra([1,1'-biphenyl]-4-yl)stannane Sn C₄₈H₃₆Sn ~763.5 (estimated) Hypothetical: Catalysis, Materials Weaker van der Waals, possible Sn···π interactions
Tetra([1,1'-biphenyl]-4-yl)phosphonium P⁺ C₄₈H₃₆P⁺ 643.77 Ionic liquids, Catalysis Strong H-bonding, π-π stacking
TaTm/BPBPA (Amine derivative) N C₄₈H₃₄N₄ 666.81 Optoelectronics π-π stacking, N-H···N bonds
Biphenyl Ester Derivatives - C₁₄H₁₂O (e.g.) 196.24 Pharmaceuticals H-bonding, halogen bonding

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